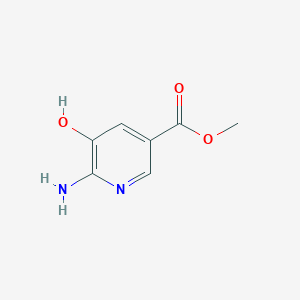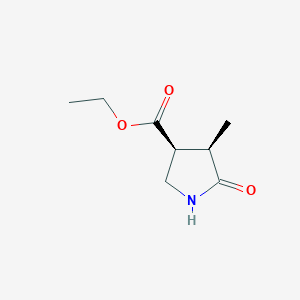![molecular formula C16H18N2O4 B2370861 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid CAS No. 2094950-85-1](/img/structure/B2370861.png)
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid, also known as CP-690,550, is a small molecule inhibitor of Janus Kinases (JAKs). It is a potent immunosuppressive drug that has been approved by the FDA for the treatment of rheumatoid arthritis. CP-690,550 has shown great potential in treating other autoimmune diseases such as psoriasis, inflammatory bowel disease, and multiple sclerosis.
Mechanism of Action
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid works by inhibiting the activity of JAKs. JAKs are enzymes that play a critical role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid prevents the activation of downstream signaling pathways, leading to a reduction in cytokine production and immune cell activation.
Biochemical and physiological effects:
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has been shown to have a range of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, inhibits the activation of T cells and B cells, and reduces the number of circulating immune cells. 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid also affects the expression of genes involved in immune cell activation and inflammation.
Advantages and Limitations for Lab Experiments
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has several advantages for lab experiments. It is a potent inhibitor of JAKs, making it an effective tool for studying the role of JAKs in immune cell activation and cytokine production. However, 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has some limitations. It is a small molecule inhibitor, which means that it may not be as specific as other types of inhibitors. Additionally, 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has a short half-life, which may limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid. One area of research is the development of more specific JAK inhibitors. 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid inhibits all four JAKs, but it may be possible to develop inhibitors that target specific JAKs. Another area of research is the development of combination therapies. 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has been shown to be effective in combination with other immunosuppressive drugs, and further research may lead to the development of more effective combination therapies. Finally, research on the long-term effects of 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid is needed to fully understand its safety and efficacy.
Synthesis Methods
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid is synthesized through a multi-step process. The first step involves the reaction of 3-hydroxybenzoic acid with 2-(tert-butoxycarbonylamino)acrylic acid to form 3-(2-(tert-butoxycarbonylamino)vinyl)benzoic acid. This intermediate is then reacted with 2-chloro-1-(3-dimethylaminopropyl)-4-(2-methylpropyl)benzene to form the final product, 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid.
Scientific Research Applications
3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has been extensively studied for its immunosuppressive properties. It has been shown to inhibit the activation of T cells, B cells, and natural killer cells. 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid has also been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma and interleukin-6. These properties make 3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid a promising drug for the treatment of autoimmune diseases.
properties
IUPAC Name |
3-[2-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11(2)18-16(21)13(10-17)9-12-5-3-4-6-14(12)22-8-7-15(19)20/h3-6,9,11H,7-8H2,1-2H3,(H,18,21)(H,19,20)/b13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCOMCIMJISGO-UKTHLTGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=CC=C1OCCC(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC=CC=C1OCCC(=O)O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

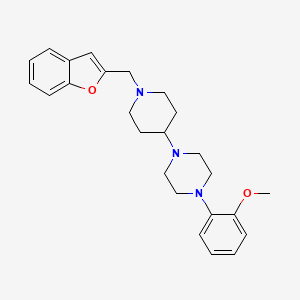
![1-(4-chlorophenyl)-6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2370779.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370781.png)
![Methyl 7-(3,4-dichlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2370782.png)
![6-(4-chlorophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2370783.png)
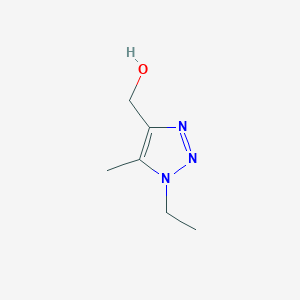
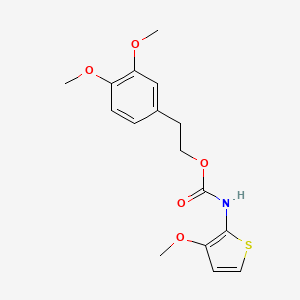
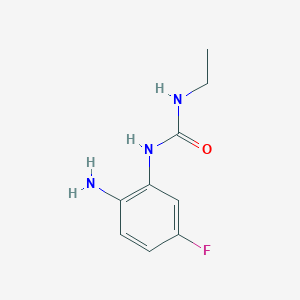
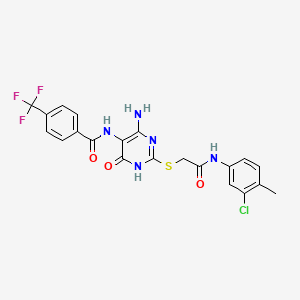
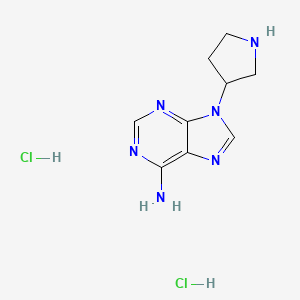
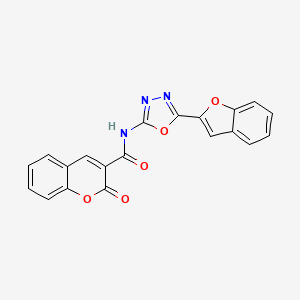
![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2370795.png)
